4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

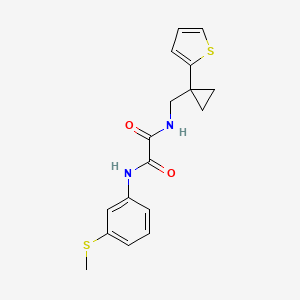

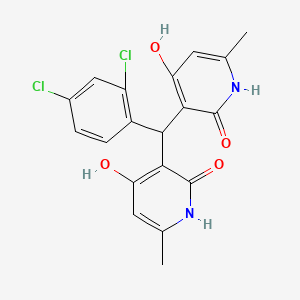

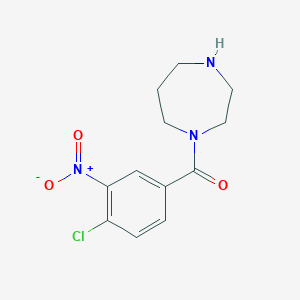

4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a derivative of pyrazole . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is a heteroaryl halide .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

Pyrazole is a five-membered heterocyclic aromatic ring molecule with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid would be similar, with additional bromo and phenyl groups attached.Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and [3+2] cycloaddition reactions with azodicarboxylates .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Compound Synthesis : 4-Bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives have been synthesized for various scientific applications. One study details the synthesis of such compounds from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine, leading to a variety of substituted pyrazole dicarboxylic acid derivatives (Kasımoğulları & Arslan, 2010).

Chemical Reactivity and Functionalization

- Reactivity Studies : Research into the reactivity of this compound and its derivatives includes exploring their reactions with hydroxylamines and carbazates, leading to novel N-substituted pyrazole carboxamides and carboxylates (Korkusuz & Yıldırım, 2010).

Potential Pharmaceutical Applications

- Antidiabetic Properties : A 2020 study synthesized 1,3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives, investigating their efficiency as α-amylase and α-glucosidase inhibiting agents, indicating potential antidiabetic applications. These compounds demonstrated promising in vitro antidiabetic activity compared to standard drugs (Biointerface Research in Applied Chemistry, 2020).

Structural and Molecular Studies

- Crystal Structures and Molecular Assemblies : In a 2013 study, the synthesis of various pyrazole compounds, including derivatives of 4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, was achieved. The structures of these compounds were characterized by X-ray single crystal structure determination, providing insights into their molecular structures (Loh et al., 2013).

Antibacterial Activities

- Antibacterial Research : Another study synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria. One specific derivative, the sulfamide derivative, exhibited significant antibacterial activity (Bildirici, Şener, & Tozlu, 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include this compound, have been known to exhibit diverse pharmacological effects . They have been associated with antibacterial, antifungal, and hypoglycemic activities . Some pyrazole derivatives have also shown potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some 4-substituted pyrazoles have been shown to inhibit liver alcohol dehydrogenase .

Biochemical Pathways

For example, their antileishmanial and antimalarial activities suggest an impact on the life cycle of these parasites .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability .

Result of Action

The inhibition of certain enzymes and the potential antimicrobial and antiparasitic effects suggest that it could lead to the disruption of essential biological processes in target organisms .

Propiedades

IUPAC Name |

4-bromo-1,5-diphenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-13-14(16(20)21)18-19(12-9-5-2-6-10-12)15(13)11-7-3-1-4-8-11/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGRVVPIMHFYFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2995346.png)

![7-ethyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2995348.png)

![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2995355.png)

![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)

![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)